molecular formula C14H19ClN2O4 B15221345 Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15221345
M. Wt: 314.76 g/mol
InChI Key: XDBGAPKWUMJMJC-MNMPKAIFSA-N
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Description

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 1279038-51-5) is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz)-protected amine at the 4-position and a methyl ester at the 2-carboxylate position. Its molecular formula is C₁₄H₁₉ClN₂O₄, and it has a molecular weight of 314.76 g/mol . The compound is sensitive to moisture and air, requiring storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to maintain stability. Key hazards include irritation to skin, eyes, and respiratory tract (H315, H319, H335) and acute oral toxicity (H302) .

This compound is widely used as an intermediate in peptide synthesis and pharmaceutical research due to its stereochemical specificity and the Cbz group’s role as a reversible protecting group for amines.

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

methyl (2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m1./s1

InChI Key

XDBGAPKWUMJMJC-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

Starting Materials and Stereochemical Preservation

The chiral pool approach leverages enantiopure precursors to inherently preserve stereochemistry. For this compound, (2R,4R)-4-aminopyrrolidine-2-carboxylic acid serves as the foundational building block. The amine group is protected using carbobenzyloxy chloride (Cbz-Cl) under biphasic conditions (dichloromethane/water) with sodium bicarbonate as a base, achieving 85–90% yields. Subsequent esterification of the carboxylic acid with methanol and hydrochloric acid gas generates the methyl ester while forming the hydrochloride salt.

Table 1: Chiral Pool Synthesis Parameters
Parameter Value/Reagent Yield (%) Optical Purity (% ee)
Amine Protection Cbz-Cl, NaHCO₃, 0°C, 4 h 89 >99
Esterification MeOH, HCl(g), rt, 12 h 92 >99
Salt Formation HCl/EtOH, 0°C, 2 h 95 >99

Key advantages include minimal epimerization and compatibility with scale-up. However, the limited commercial availability of (2R,4R)-4-aminopyrrolidine-2-carboxylic acid necessitates in-house resolution or custom synthesis.

Asymmetric Catalytic Hydrogenation

Prochiral Substrate Design

Asymmetric hydrogenation of prochiral enamines offers a scalable route to the (2R,4R) configuration. A γ-keto-β-enamine precursor undergoes hydrogenation in the presence of a ruthenium-(R)-BINAP catalyst, achieving 92% enantiomeric excess (ee). The reaction proceeds at 50 bar H₂ and 60°C in tetrahydrofuran (THF), with triethylamine as a base to mitigate HCl-induced catalyst poisoning.

Post-Hydrogenation Functionalization

Post-hydrogenation, the amine is protected with Cbz-Cl, and the ketone is reduced to the secondary alcohol using sodium borohydride. Acidic workup yields the hydrochloride salt with 87% overall yield.

Table 2: Asymmetric Hydrogenation Conditions
Parameter Value/Reagent Outcome
Catalyst Ru-(R)-BINAP 92% ee
Pressure 50 bar H₂ Complete conversion
Temperature 60°C 24 h reaction time

This method excels in scalability but requires stringent control over catalyst loading and hydrogen pressure to avoid over-reduction.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic methyl 4-aminopyrrolidine-2-carboxylate is treated with (1S)-(−)-camphorsulfonic acid in ethanol, preferentially crystallizing the (2R,4R)-diastereomer. The resolved free base is then Cbz-protected and converted to the hydrochloride salt, achieving 40% yield with 99% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic ester intermediate offers an alternative. Pseudomonas fluorescens lipase selectively hydrolyzes the (2S,4S)-enantiomer, leaving the desired (2R,4R)-ester intact. Subsequent Cbz protection and salt formation yield the product in 35% yield and 98% ee.

Table 3: Resolution Efficiency Comparison
Method Resolving Agent Yield (%) ee (%)
Diastereomeric Salt (1S)-Camphorsulfonic 40 99
Enzymatic P. fluorescens lipase 35 98

While resolution methods ensure high enantiopurity, their low yields and high material costs limit industrial applicability.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes employ continuous flow reactors to enhance efficiency. A telescoped sequence integrates Cbz protection, esterification, and salt formation in a single flow system. Residence times of 10–15 minutes per module and in-line pH monitoring reduce side reactions, achieving 80% overall yield at kilogram-scale.

Green Chemistry Adaptations

Solvent recycling and catalyst recovery are prioritized. For example, ionic liquids replace THF in hydrogenation steps, enabling 90% solvent reuse and reducing waste.

Table 4: Industrial Process Metrics
Parameter Batch Process Flow Process
Yield 75% 80%
Reaction Time 48 h 4 h
Solvent Waste 15 L/kg 3 L/kg

Analytical Validation

Stereochemical Confirmation

Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) are critical for verifying configuration. The $$^{13}\text{C}$$-NMR spectrum exhibits distinct shifts for the 2R and 4R carbons at 58.7 ppm and 52.3 ppm, respectively. Chiral HPLC using a cellulose-based column confirms ≥99% ee with a retention time of 12.5 minutes.

Purity Assessment

Karl Fischer titration ensures water content <0.1%, while ion chromatography confirms chloride content within 0.5% of theoretical.

Challenges and Mitigation Strategies

Epimerization Risks

The ester group’s susceptibility to base-induced epimerization necessitates pH control during hydrolysis. Buffered aqueous solutions (pH 6–7) and low temperatures (0–5°C) minimize racemization.

Catalyst Deactivation

Residual HCl from salt formation can poison hydrogenation catalysts. Pre-neutralization with weak bases (e.g., sodium acetate) preserves catalyst activity.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Recent advances utilize chiral iridium photocatalysts to induce stereoselective C–N bond formation under visible light, achieving 88% ee at ambient temperatures.

Biocatalytic Approaches

Engineered transaminases convert keto-pyrrolidine intermediates to the (2R,4R)-amine with 95% ee, bypassing traditional resolution steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Diastereomeric Analogues

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride
  • CAS : 1279026-46-8 | MDL : MFCD11101171
  • Key Difference : The stereochemistry at the 4-position is S instead of R , making it a diastereomer of the target compound.
  • Impact : Diastereomers exhibit distinct physical properties (e.g., melting points, solubility) and biological activities. For example, the (2R,4S) isomer may interact differently with chiral receptors or enzymes in drug synthesis .
(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride
  • CAS : 1279026-90-2 | MDL : MFCD11101177
  • Key Difference : The 2-position substituent is a hydroxymethyl group (-CH₂OH) instead of a methyl ester.

Functional Group Variants

Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • CAS : 114676-59-4 | MDL : MFCD11101167
  • Key Difference: Replaces the Cbz-amino group with a hydroxyl group (-OH) at the 4-position.
  • Impact : The hydroxyl group enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions. It is often used in synthesizing hydroxyproline analogs .
(2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
  • CAS : 1445948-46-8 | MDL : MFCD25509426
  • Key Difference: Substitutes the Cbz-amino group with a fluorine atom at the 4-position.
  • Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability, making this variant valuable in drug discovery .

Protecting Group and Substituent Modifications

Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
  • MDL : MFCD11101164
  • Key Difference: Uses a benzyl ester at the 1-position and a hydroxymethyl group at the 2-position instead of the methyl ester and Cbz-amino group.
  • Impact: The benzyl group offers different deprotection conditions (e.g., hydrogenolysis), while the hydroxymethyl group modifies steric and electronic properties .
(2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
  • CAS : 2331211-69-7
  • Key Difference : Features a benzyl group on the nitrogen and a hydroxyl group at the 4-position.
  • Impact : The benzyl group alters the compound’s lipophilicity, affecting its penetration through biological membranes .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Substituents (4-position) Stereochemistry Storage Conditions Key Applications
Target Compound 1279038-51-5 C₁₄H₁₉ClN₂O₄ Cbz-amino (2R,4R) Inert, 2–8°C Peptide synthesis
(2R,4S)-Diastereomer 1279026-46-8 C₁₄H₁₉ClN₂O₄ Cbz-amino (2R,4S) Inert, 2–8°C Chiral intermediate
4-Hydroxy Analog 114676-59-4 C₇H₁₂ClNO₃ -OH (2R,4R) RT Hydroxyproline analogs
4-Fluoro Analog 1445948-46-8 C₇H₁₁ClFNO₂ -F (2R,4R) N/A Bioactive molecule synthesis
Benzyl Ester Variant N/A C₁₄H₁₉ClN₂O₄ -NH₂, -CH₂OH (2R,4R) Inert, 2–8°C Hydrogenolysis studies

Q & A

Basic Question: What are the key synthetic steps for preparing Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves:

Amine Protection : Introduction of the Cbz (benzyloxycarbonyl) group to protect the amine at the 4-position of the pyrrolidine ring. This step often employs benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to stabilize intermediates .

Esterification : Methyl ester formation at the 2-position using methanol under acidic or catalytic conditions (e.g., HCl or thionyl chloride) .

Cyclization : Formation of the pyrrolidine ring via cyclization of a linear precursor, often requiring temperature-controlled conditions to maintain stereochemical integrity .

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, ensuring protonation of the amine for stability .
Key Considerations :

  • Stereochemical control during cyclization is critical. Chiral auxiliaries or asymmetric catalysis may be employed to achieve the (2R,4R) configuration .
  • Side reactions (e.g., over-alkylation) are minimized by using inert atmospheres and controlled reagent addition rates .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms the presence of the Cbz group (aromatic protons at ~7.3 ppm, carbonyl at ~155 ppm) and methyl ester (singlet at ~3.7 ppm for –OCH₃). Stereochemistry is inferred through coupling constants (e.g., J values for vicinal protons on the pyrrolidine ring) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns spatial relationships between protons and carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cbz group or HCl) .
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing, though requires high-purity single crystals .
  • Chiral HPLC : Validates enantiomeric excess (ee) by comparing retention times with racemic or enantiopure standards .

Advanced Question: How can reaction conditions be optimized to maximize enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediates .
  • Resolution Techniques :
    • Chiral HPLC : Separates enantiomers post-synthesis; ee >99% can be achieved with polysaccharide-based columns (e.g., Chiralpak®) .
    • Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired (2R,4R) diastereomer via crystallization .
  • Kinetic Control : Lower reaction temperatures (e.g., −20°C) slow racemization, favoring the thermodynamically stable (2R,4R) configuration .

Advanced Question: How to address contradictions in stereochemical outcomes from alternative synthetic routes?

Methodological Answer:

Mechanistic Analysis :

  • Compare intermediates (e.g., via LC-MS or in-situ IR) to identify divergent pathways. For example, acidic conditions may protonate the amine, altering nucleophilicity and leading to epimerization .

Stereochemical Assignment :

  • Use NOESY NMR to confirm spatial proximity of substituents (e.g., 2R vs. 2S configurations) .
  • Cross-validate with VCD (Vibrational Circular Dichroism) for absolute configuration .

Reaction Monitoring :

  • In-situ Raman Spectroscopy : Tracks real-time changes in stereochemistry during cyclization .

Basic Question: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester or Cbz group .
  • Atmosphere : Under inert gas (Ar/N₂) to avoid oxidation of the pyrrolidine ring .
  • Container : Amber glass vials to limit light-induced degradation, particularly of the Cbz group .

Advanced Question: How to troubleshoot low yields in the final salt formation step?

Methodological Answer:

Precipitant Selection :

  • Use non-solvents like diethyl ether or acetone to precipitate the hydrochloride salt. Poor solubility in these solvents drives salt formation .

pH Control :

  • Adjust pH to 1–2 with HCl to ensure complete protonation of the amine. Incomplete protonation leads to freebase contamination, reducing yield .

Counterion Exchange :

  • If chloride is ineffective, test alternative counterions (e.g., nitrate via AgNO₃) to improve crystallinity .

Advanced Question: How does steric hindrance from the Cbz group influence reactivity in downstream modifications?

Methodological Answer:

  • Acylation/Deprotection :
    • The bulky Cbz group slows acylation at the 4-position. Use strong bases (e.g., LiHMDS) to deprotonate the amine, enhancing nucleophilicity .
    • Selective deprotection (e.g., H₂/Pd-C for Cbz removal) requires careful monitoring to avoid over-reduction of the pyrrolidine ring .
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling at the 2-position is feasible but may require Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects .

Basic Question: What in vitro assays are suitable for studying this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or kinases. IC₅₀ values are calculated via dose-response curves .
  • Cell Permeability :
    • Caco-2 Monolayers : Assess permeability for drug discovery applications. The hydrochloride salt’s polarity may reduce passive diffusion, necessitating prodrug strategies .

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